

An In-depth Technical Guide to 4-Ethoxycarbonylphenylboronic Acid and its Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethoxycarbonylphenylboronic acid

Cat. No.: B023478

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-ethoxycarbonylphenylboronic acid** and its corresponding anhydride, boroxine. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile building block in organic synthesis and medicinal chemistry. This document details the compound's properties, synthesis, and applications, with a focus on its role in cross-coupling reactions and as a pharmacophore in drug discovery.

Core Properties and Specifications

4-Ethoxycarbonylphenylboronic acid is a white to off-white crystalline powder.^[1] It is an organoboron compound that is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.^{[1][2]} The presence of both a boronic acid and an ethyl ester functional group makes it a valuable bifunctional reagent in the synthesis of complex organic molecules.^[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for **4-ethoxycarbonylphenylboronic acid**.

Property	Value	Reference(s)
CAS Number	4334-88-7	[4]
Molecular Formula	C9H11BO4	[4]
Molecular Weight	193.99 g/mol	
Melting Point	135 °C (decomposes)	
Appearance	White to off-white powder or crystals	
Purity	≥95-97%	[5]
Solubility	Soluble in methanol	
Storage Temperature	Room temperature, recommended <15°C in a cool, dark place	[4]

The Anhydride Form: Boroxine

Boronic acids have a propensity to dehydrate and form cyclic trimetric anhydrides known as boroxines.^[6] **4-Ethoxycarbonylphenylboronic acid** is often supplied containing varying amounts of its corresponding anhydride. This dehydration is a reversible process.

Structure of 4-Ethoxycarbonylphenylboroxine

Caption: Structure of 4-Ethoxycarbonylphenylboroxine.

Experimental Protocols

Synthesis of 4-Ethoxycarbonylphenylboronic Acid

The synthesis of **4-ethoxycarbonylphenylboronic acid** is typically achieved through a Grignard reaction, followed by reaction with a borate ester and subsequent hydrolysis.^[7]

Materials:

- Ethyl 4-bromobenzoate

- Magnesium turnings
- Iodine (crystal)
- Anhydrous tetrahydrofuran (THF)
- Trimethyl borate
- Sulfuric acid (concentrated)
- Diethyl ether
- Brine solution
- Anhydrous sodium sulfate

Procedure:

- Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine.
- Add anhydrous THF to the flask.
- Slowly add a solution of ethyl 4-bromobenzoate in anhydrous THF to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.
- After the magnesium is consumed, cool the reaction mixture to -78 °C in a dry ice/acetone bath.
- Slowly add trimethyl borate to the Grignard reagent, maintaining the temperature below -60 °C.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by slowly adding it to a cold solution of sulfuric acid.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

- Remove the solvent under reduced pressure to yield the crude product.

Purification of 4-Ethoxycarbonylphenylboronic Acid

Purification can be achieved through recrystallization or by a base-acid workup to remove non-acidic impurities.[3][6]

Recrystallization:

- Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes).
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Base-Acid Purification:

- Dissolve the crude boronic acid in an aqueous base solution (e.g., sodium hydroxide).[3]
- Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove neutral impurities.[3]
- Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate the pure boronic acid.[3]
- Collect the precipitate by filtration, wash with cold water, and dry.[3]

Synthesis of 4-Ethoxycarbonylphenylboroxine (Anhydride)

The anhydride can be formed by the dehydration of the boronic acid.

Procedure:

- Place the purified **4-ethoxycarbonylphenylboronic acid** in a round-bottom flask.

- Heat the solid under vacuum at a temperature below its melting point (e.g., 80-100 °C) for several hours.
- The progress of the dehydration can be monitored by the loss of water. The resulting solid is the boroxine anhydride.

Suzuki-Miyaura Cross-Coupling Reaction

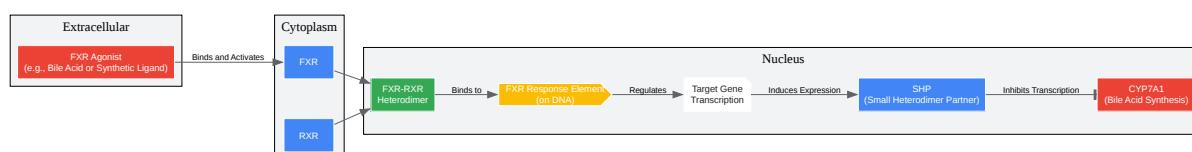
4-Ethoxycarbonylphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.^[8]

Materials:

- **4-Ethoxycarbonylphenylboronic acid**
- Aryl halide (e.g., 4-iodoanisole)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., potassium carbonate)
- Solvent (e.g., a mixture of DMF and water)

Procedure:

- In a reaction vessel, combine **4-ethoxycarbonylphenylboronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
- Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.
- Add the palladium catalyst (e.g., 0.05 equivalents) to the mixture.
- Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
- Cool the reaction to room temperature and add water.
- Extract the product with an organic solvent (e.g., ethyl acetate).

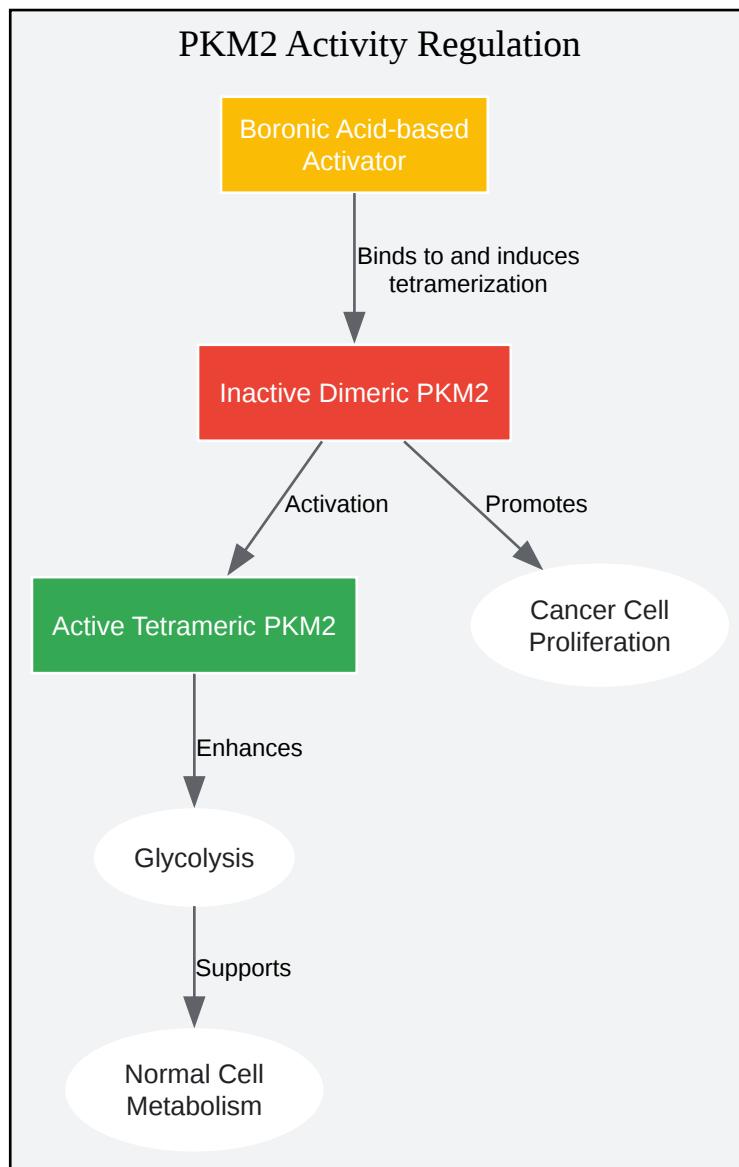

- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

4-Ethoxycarbonylphenylboronic acid and its derivatives are of significant interest in medicinal chemistry due to the unique properties of the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors.

Role in Farnesoid X Receptor (FXR) Modulation

Derivatives of **4-ethoxycarbonylphenylboronic acid** have been investigated as modulators of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.^{[1][9]} FXR is a validated target for the treatment of metabolic and liver diseases.^{[1][10]}


[Click to download full resolution via product page](#)

Caption: Farnesoid X Receptor (FXR) signaling pathway.

Activation of Pyruvate Kinase M2 (PKM2)

Boronic acid-containing compounds have been designed as activators of pyruvate kinase M2 (PKM2), an enzyme that is a key regulator of glycolysis and is often overexpressed in cancer

cells.[11] The activation of PKM2 can shift cancer cell metabolism away from a state that supports proliferation.[11]

[Click to download full resolution via product page](#)

Caption: Activation of PKM2 by boronic acid derivatives.

Safety and Handling

4-Ethoxycarbonylphenylboronic acid is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid

inhalation of the powder and contact with skin and eyes. It is stable under normal conditions but should be stored away from strong oxidizing agents and acids.

Conclusion

4-Ethoxycarbonylphenylboronic acid is a valuable and versatile reagent in organic chemistry and drug discovery. Its utility in the reliable formation of carbon-carbon bonds via the Suzuki-Miyaura coupling, combined with the potential for its boronic acid moiety to interact with biological targets, ensures its continued importance in the development of novel therapeutics and complex organic molecules. This guide provides a foundational understanding for the effective use and exploration of this compound and its anhydride in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. usbio.net [usbio.net]
- 5. 4-Ethoxycarbonylphenylboronic acid, 97% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. 4-Ethoxycarbonylphenylboronic acid | 4334-88-7 [chemicalbook.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethoxycarbonylphenylboronic Acid and its Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023478#4-ethoxycarbonylphenylboronic-acid-and-its-anhydride-form]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com